4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide
Description
4-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide is a thiazolidinone derivative characterized by a Z-configuration benzylidene group at the 5-position of the thiazolidinone core. Key structural features include:
- 4-Ethylbenzylidene moiety: Enhances lipophilicity and influences steric interactions due to the ethyl substituent on the aromatic ring.
- Naphthalen-1-yl group: A bulky, planar aromatic system that may facilitate π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C26H24N2O2S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C26H24N2O2S2/c1-2-18-12-14-19(15-13-18)17-23-25(30)28(26(31)32-23)16-6-11-24(29)27-22-10-5-8-20-7-3-4-9-21(20)22/h3-5,7-10,12-15,17H,2,6,11,16H2,1H3,(H,27,29)/b23-17- |
InChI Key |
MGBHKDIICKHZRL-QJOMJCCJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Synthesis
The thiazolidin-4-one scaffold is synthesized via cyclization of thiosemicarbazide derivatives with α-haloesters. As demonstrated in PMC studies, ethyl bromoacetate reacts with thiosemicarbazides in ethanol under reflux with anhydrous sodium acetate as a catalyst . For the target compound, the reaction proceeds as follows:
-
Thiosemicarbazide Formation :
Equimolar quantities of thiourea and hydrazine hydrate undergo condensation in ethanol under reflux to yield thiosemicarbazide . -
Cyclization :
The thiosemicarbazide reacts with ethyl bromoacetate in ethanol at 75°C for 3–6 hours, forming the thiazolidin-2,4-dione core. Anhydrous sodium acetate facilitates deprotonation, accelerating ring closure .
Key Reaction Parameters :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Thiourea, hydrazine hydrate | Ethanol | Reflux | 4 h | 85% |
| 2 | Ethyl bromoacetate, NaOAc | Ethanol | 75°C | 5 h | 78% |
Purification via column chromatography (ethyl acetate/hexane, 3:7) ensures high purity . Characterization by NMR typically shows singlet peaks for the thiazolidinone methylene group at δ 4.25 ppm and the thiocarbonyl sulfur resonance in IR at 1,250 cm .
Butanamide Side Chain Functionalization
The butanamide linker is introduced through nucleophilic acyl substitution. This step involves converting the thiazolidinone’s ester group to an amide .
-
Ester Hydrolysis :
The ethyl ester intermediate (from Step 1) undergoes hydrolysis with 10% NaOH in ethanol/water (1:1) at 60°C for 2 hours to yield the carboxylic acid . -
Amide Coupling :
The carboxylic acid reacts with naphthalen-1-amine using EDCl/HOBt in DMF at room temperature for 24 hours .
Optimized Conditions :
| Reagent | Equivalents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| EDCl | 1.2 | DMF | RT | 24 h | 65% |
| HOBt | 1.2 |
Characterization :
Final Assembly and Purification
The intermediate from Step 2 is alkylated with the butanamide-naphthyl moiety under Mitsunobu conditions or via nucleophilic substitution .
-
Alkylation :
(5Z)-5-(4-Ethylbenzylidene)-thiazolidin-2,4-dione (5 mmol) reacts with 4-bromobutanoyl-N-(naphthalen-1-yl)amide (5.5 mmol) in DMF using KCO as a base at 80°C for 6 hours . -
Purification :
Column chromatography (ethyl acetate/hexane, 4:6) isolates the final compound as a yellow solid .
Reaction Metrics :
-
Yield: 58%
-
Melting Point: 214–216°C
-
HPLC Purity: 98.5%
Analytical and Spectroscopic Validation
The compound’s structural integrity is confirmed through:
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The compound has been studied for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and promote cell cycle arrest in cancer cells by modulating key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. The thiazolidinone scaffold has been associated with enhanced antibacterial activity, making it a candidate for further investigation as a potential antimicrobial agent .
Therapeutic Applications
Given its biological activities, the compound could have several therapeutic applications:
- Cancer Therapy : As an anticancer agent, it could be developed into a treatment for various malignancies, potentially in combination with other chemotherapeutic agents to enhance efficacy.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory medications.
- Antimicrobial Treatments : With its antimicrobial properties, it may be explored as a novel treatment option for bacterial infections, especially those resistant to conventional antibiotics.
Case Studies
Several case studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:
- A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolidinone compound effectively inhibited tumor growth in xenograft models of breast cancer .
- Another research article highlighted the anti-inflammatory effects of thiazolidinones in animal models of arthritis, showing significant reductions in joint swelling and pain .
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit specific signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core but vary in substituents, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Lipophilicity : The 4-ethylbenzylidene group in the target compound increases logP compared to analogs with methyl (e.g., ) or polar substituents (e.g., morpholine in ).
- Molecular Weight : The naphthalen-1-yl group contributes to a higher molecular weight (~466 g/mol) compared to phenyl or morpholine-containing analogs (e.g., 434 g/mol in ).
- Solubility : Bulky aromatic groups (naphthalene) reduce aqueous solubility relative to compounds with polar moieties like morpholine or nitrobenzamide .
Pharmacological Implications
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., nitro in ) show enhanced activity against Gram-positive bacteria, while lipophilic substituents (e.g., ethyl in the target compound) may improve membrane penetration.
- Bulkier substituents (naphthalene) could hinder binding in some targets but enhance selectivity in others .
- Anticancer Potential: Planar aromatic systems (naphthalene, quinoxaline in ) may intercalate DNA or inhibit topoisomerases, though steric effects from substituents like ethyl require further validation .
Research Findings and Trends
Biological Activity
The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)butanamide is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties supported by recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 440.54 g/mol. It features a thiazolidinone core, which is known for its ability to interact with various biological targets.
Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been evaluated against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
In a study comparing various thiazolidinone derivatives, it was found that compounds with similar structures showed considerable inhibition against common pathogens, indicating the potential of this compound as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazolidinones has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | Inhibition (%) |
|---|---|
| MOLT-4 (Leukemia) | 84.19 |
| SF-295 (CNS Cancer) | 72.11 |
These results suggest that the compound can effectively inhibit cell proliferation in specific cancer types, making it a candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is hypothesized that it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to antimicrobial and anticancer effects .
Case Studies
Recent studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings. For instance, a series of compounds were tested for their antibacterial and anticancer properties, revealing that modifications in the benzylidene fragment significantly influenced their biological activity .
Q & A
Q. What is the molecular structure of this compound, and how does its Z-configuration influence reactivity?
The compound features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a (5Z)-4-ethylbenzylidene substituent and a naphthalen-1-yl butanamide side chain. The Z-configuration of the ethylbenzylidene moiety ensures planar conjugation with the thiazolidinone ring, enhancing π-π interactions with biological targets like enzyme active sites. Steric effects from the ethyl group may reduce rotational freedom, stabilizing the bioactive conformation .
Q. What is the standard synthetic route, and what reaction conditions are critical for high yield?
Synthesis involves three key steps:
- Step 1 : Condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate (reflux in acetic acid, 70–80°C, 6 hours).
- Step 2 : Cyclization with chloroacetic acid under acidic conditions (NaOAc/glacial acetic acid, 100°C, 4 hours) to form the thiazolidinone ring.
- Step 3 : Amide coupling with 1-naphthylamine using EDCI/HOBt in DMF (room temperature, 12 hours). Critical conditions include pH control during cyclization (pH 4–5) and inert atmosphere during coupling to prevent oxidation .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms Z-configuration via coupling constants (J = 10–12 Hz for vinyl protons) and aromatic substitution patterns.
- HRMS : Validates molecular weight (expected [M+H]+ ≈ 489.1).
- FT-IR : Identifies thioxo (C=S, 1250–1270 cm⁻¹) and carbonyl (C=O, 1680–1700 cm⁻¹) stretches.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can the Z-configuration be preserved during synthesis to optimize bioactivity?
- Use microwave-assisted synthesis (e.g., 100 W, 80°C, 30 minutes) to reduce reaction time and minimize thermal isomerization.
- Employ sterically hindered solvents (e.g., DMF or toluene) to stabilize the Z-isomer through non-covalent interactions.
- Monitor reaction progress via HPLC-PDA with a chiral column to detect E/Z isomerization .
Q. What strategies resolve contradictions in reported biological activities of analogous thiazolidinones?
- Comparative SAR studies : Systematically replace substituents (e.g., ethyl → fluoro/chloro) and assess activity against control compounds (e.g., IC50 shifts in kinase assays).
- Molecular docking : Compare binding poses in target proteins (e.g., EGFR tyrosine kinase) to identify critical interactions (e.g., hydrogen bonding with Thr766 or hydrophobic packing with naphthyl groups).
- Meta-analysis : Normalize data across studies using metrics like ligand efficiency (LE) or lipophilic efficiency (LipE) to account for physicochemical variability .
Q. Which methodologies elucidate interactions with cancer-related enzymes?
- Enzyme inhibition assays : Measure IC50 values using fluorescence-based kits (e.g., ATPase activity for topoisomerase IIα).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant proteins (e.g., PARP-1).
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4), DMEM (pH 8.0), and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 hours.
- Degradation pathways : Acidic conditions may hydrolyze the thiazolidinone ring, while alkaline media could oxidize the thioxo group. Use DFT calculations (B3LYP/6-31G*) to predict vulnerable sites .
Q. What computational approaches predict structure-activity relationships for derivatives?
- 3D-QSAR (CoMFA/CoMSIA) : Corrogate steric, electrostatic, and hydrophobic fields with IC50 data from analogs.
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–4) and reduce hERG inhibition risk.
- Free-energy perturbation (FEP) : Simulate the impact of substituent changes (e.g., ethyl → cyclopropyl) on binding free energy .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity in similar thiazolidinones?
- Standardize assays : Use identical cell lines (e.g., MCF-7 breast cancer) and incubation times (72 hours) across studies.
- Control for efflux pumps : Co-administer P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance.
- Validate apoptosis mechanisms : Combine flow cytometry (Annexin V/PI) with caspase-3/7 activation assays to confirm programmed cell death .
Q. Why do analogs with minor structural variations show divergent selectivity profiles?
- Crystallographic studies : Resolve protein-ligand structures to identify "hotspot" residues (e.g., His835 in Aurora kinase).
- Alanine scanning mutagenesis : Test binding to mutant proteins and quantify ΔΔG values.
- Pharmacophore refinement : Update models to include halogen bonding (e.g., C-Cl⋯O=C interactions) observed in high-resolution structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
